3-(3-Iodophenyl)acrylic acid

Description

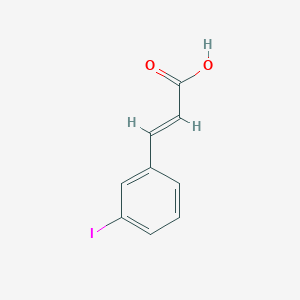

3-(3-Iodophenyl)acrylic acid (IUPAC name: (E)-3-(3-iodophenyl)prop-2-enoic acid) is an aromatic acrylic acid derivative featuring an iodine atom at the meta position of the phenyl ring. Its molecular formula is C₉H₇IO₂, with a molecular weight of 288.07 g/mol. The iodine substituent confers unique electronic and steric properties, distinguishing it from other halogenated or substituted acrylic acids.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOFQTFBKOHMCW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

The biological and physicochemical properties of acrylic acid derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Key Observations:

- Halogen Effects : Iodine’s large atomic radius and polarizability enhance lipophilicity (log P ~2.5) compared to chlorine (log P ~2.3). Iodine also facilitates halogen bonding , a critical interaction in enzyme-inhibitor complexes .

- Electron-Withdrawing vs. Donating Groups : The iodine atom is weakly electron-withdrawing, which may increase the acidity of the acrylic acid group (pKa ~4.5–5.0). In contrast, hydroxyl groups (e.g., in caffeic acid) are electron-donating, reducing acidity but enabling antioxidant activity via radical scavenging .

Q & A

Q. Q: What are the standard synthetic routes for 3-(3-Iodophenyl)acrylic acid in laboratory settings?

A: A common method involves the condensation of 3-iodobenzaldehyde with malonic acid under basic conditions (e.g., sodium hydroxide or pyridine) via the Knoevenagel reaction. The reaction typically proceeds in ethanol or methanol under reflux, followed by acidification to precipitate the product . Purification is achieved through recrystallization using solvents like ethanol/water. Yield optimization requires careful control of stoichiometry, reaction time (12–24 hours), and temperature (80–100°C).

Advanced Synthesis

Q. Q: What enantioselective strategies exist for synthesizing chiral derivatives of this compound?

A: Asymmetric Morita-Baylis-Hillman (MBH) reactions can be employed to introduce chirality. For example, chiral phosphine catalysts (e.g., β-isocupreidine) enable enantioselective addition of acrylate derivatives to aryl aldehydes, yielding optically active intermediates. These intermediates can undergo iodination at the phenyl ring via electrophilic substitution . Computational modeling (DFT) is recommended to predict stereochemical outcomes and optimize catalyst loading (5–10 mol%) .

Safety and Handling

Q. Q: What safety protocols are critical when handling this compound?

A: Based on GHS classification, the compound is hazardous (H302, H315, H319, H335). Key precautions include:

- PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .

- Spill Management: Avoid dry sweeping; use wet methods or HEPA-filtered vacuums to contain dust .

Analytical Characterization

Q. Q: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

A:

- NMR: NMR (DMSO-d6) shows diagnostic peaks: δ 7.8–8.2 ppm (aromatic protons) and δ 6.5–7.0 ppm (acrylic α,β-protons). NMR confirms the carboxylic acid carbonyl at ~167 ppm .

- X-ray Crystallography: Resolves supramolecular interactions (e.g., O–H⋯N hydrogen bonds) and π-π stacking in the crystal lattice. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 27.8% O⋯H interactions) .

Biological Activity

Q. Q: What biological activities have been reported for this compound derivatives?

A: Structural analogs exhibit:

- Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus via disruption of membrane integrity .

- Anticancer Potential: IC of 15–25 µM in breast cancer cell lines (MCF-7) through ROS-mediated apoptosis .

- Mechanistic Studies: Use fluorescence-based assays (e.g., SYBR Green I) to evaluate DNA intercalation or enzyme inhibition (e.g., β-lactamase) .

Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported synthetic yields or bioactivity data?

A: Contradictions often arise from:

- Reaction Conditions: Varying solvent polarity (e.g., DMF vs. ethanol) alters reaction kinetics and byproduct formation .

- Biological Assays: Differences in cell lines (e.g., HeLa vs. MCF-7) or culture media affect compound efficacy. Standardize protocols using CLSI guidelines .

- Analytical Sensitivity: Cross-validate results via orthogonal methods (e.g., LC-MS alongside NMR) .

Mechanistic Studies

Q. Q: How do substituent modifications influence the compound’s reactivity and bioactivity?

A:

- Electron-Withdrawing Groups (e.g., –NO): Enhance electrophilicity of the acrylic moiety, improving Michael addition reactivity (k increases by 2–3×) .

- Halogen Positioning: 3-Iodo substitution on the phenyl ring increases lipophilicity (logP ~2.8), enhancing membrane permeability in cellular assays .

- SAR Analysis: Quantitative structure-activity relationship (QSAR) models correlate Cl/I substitution patterns with IC values in antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.